molecular formula CaH12I2O6 B161461 Calcium iodide, hexahydrate CAS No. 10031-31-9

Calcium iodide, hexahydrate

Cat. No. B161461
CAS RN: 10031-31-9
M. Wt: 401.98 g/mol
InChI Key: GVHRTAKEBFEMFD-UHFFFAOYSA-L
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Patent
US03981818

Procedure details

In a suitable vessel of glass, stainless steel, or platinum, hydriodic acid (47 percent solution) 790 parts is added to calcium carbonate (215 parts) stoichiometrically in excess of the calcium, boiled to remove CO2, and made alkaline with calcium oxide. The resulting reaction mass in the form of a slurry is filtered for insolubles and made acid with additional 47 percent aqueous hydrogen iodide to a pH below 1. The filtrate is boiled to concentrate the solution through a continually rising boiling range to 146° C. The resulting highly concentrated liquor was cooled to 5° C. to form calcium iodide hexahydrate in crystalline form. The mother liquor is poured off and the crystals are spread loosely in an inert tray of quartz or a resinous material, such as polytetrafluoroethylene, to a depth of approximately 1 inch. The filled tray is then placed in a vacuum drying oven equipped with a vapor trap cooled with dry ice. The oven is then evacuated and pumping continued over a period of 24 to 48 hours, with no heat applied, until a pressure of 0.1 mm. Hg absolute or less is attained. The calcium iodide is then heated slowly to about 75° to 80° C. over an interval of 40 to 60 hours, and held at this temperature for approximately 24 hours, or until a pressure of about 0.1 to 0.03 mm. Hg absolute is attained as measured by a Pirani-type vacuum gauge.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[IH:1].C(=O)([O-])[O-:3].[Ca+2:6].[Ca]>[Pt]>[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[I-:1].[Ca+2:6].[I-:1] |f:1.2,5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove CO2
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass in the form of a slurry
FILTRATION
Type
FILTRATION
Details
is filtered for insolubles
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate the solution through
CUSTOM
Type
CUSTOM
Details
to 146° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.[I-].[Ca+2].[I-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.